F-spondin
Description
Properties
CAS No. |
146991-74-4 |
|---|---|
Molecular Formula |
C11H12ClN3S |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics of F-Spondin
This compound is composed of approximately 800 amino acids and features several distinct domains:
- N-terminal domain : Homologous to the amino terminus of reelin.
- Spondin domain : Involved in cell signaling.
- C-terminal thrombospondin repeats : Facilitate interactions with other proteins.
These structural elements enable this compound to interact with various receptors and extracellular matrix components, influencing multiple cellular processes.
Neuronal Development and Repair
This compound has been shown to play significant roles in neuronal outgrowth and guidance. Studies indicate that:
- The C-terminal fragment of this compound promotes neuronal outgrowth along the basement membrane, while the N-terminal fragment inhibits it by binding to low-density lipoprotein receptors such as ApoER2 and LRP4 .
- It interacts with amyloid precursor protein (APP), potentially influencing neurotrophic signaling pathways that regulate neuron survival and migration .
Circadian Rhythm Regulation
Recent findings suggest that this compound is essential for maintaining circadian rhythms. It has been implicated in the regulation of axonal growth and guidance within the suprachiasmatic nucleus, which is critical for circadian behavior .
Osteoarthritis Research
This compound has been identified as a novel protein involved in osteoarthritis (OA). Research indicates that this compound treatment enhances the secretion and activation of matrix metalloproteinase-13 (MMP-13), suggesting its potential role in cartilage remodeling and repair processes associated with OA .
Case Studies
Therapeutic Implications
The interactions of this compound with key proteins such as APP and its involvement in neuronal survival suggest potential therapeutic applications:
- Neurodegenerative Diseases : Given its role in modulating APP signaling, this compound could be targeted for therapies aimed at conditions like Alzheimer’s disease.
- Regenerative Medicine : Its ability to promote neuronal outgrowth presents opportunities for developing treatments for spinal cord injuries or neurodegenerative disorders.
Comparison with Similar Compounds
Reelin
- Structural Similarities :
- Functional Overlaps and Divergences: Neural Development: Both regulate neuronal migration and synaptic plasticity via ApoER2 and VLDLR . However, Reelin is indispensable for cortical layering, whereas this compound primarily directs axon guidance and repulsion .
Table 1: this compound vs. Reelin
| Feature | This compound | Reelin |
|---|---|---|
| Key Domains | Reeler-like, TSR, FS | Reeler, 8 RRs with EGF motifs |
| Receptor Interaction | ApoER2, VLDLR, APP | ApoER2, VLDLR |
| Circadian Role | VIP neuron distribution in SCN | Not reported |
| Disease Association | Alzheimer’s (APP inhibition) | Schizophrenia, autism |
Thrombospondin (TSP)
- Structural Similarities :
- Functional Contrasts :
- Neural vs. Vascular Roles : TSP promotes synaptogenesis and angiogenesis, while this compound inhibits neural crest cell migration and regulates circadian rhythms .
- Disease Mechanisms : TSP is implicated in tumor progression, whereas this compound modulates atherosclerosis via CREB/IL-6 signaling in smooth muscle cells .
Table 2: this compound vs. Thrombospondin
| Feature | This compound | Thrombospondin |
|---|---|---|
| Key Domains | TSR, FS | TSR, EGF-like, calcium-binding |
| Neural Function | Axon repulsion, VIP neuron stability | Synaptogenesis |
| Disease Association | Atherosclerosis (CREB/IL-6) | Cancer metastasis |
Mindin
- Structural Similarities :
- Functional Differences :
- Immune Regulation : Mindin is critical for macrophage adhesion and innate immunity, while this compound regulates IL-1Ra-dependent macrophage migration via CpG-ODN signaling .
- Neural Roles : this compound repels motor neurons during development, whereas mindin lacks direct neural guidance functions .
Amyloid-Beta Precursor Protein (APP)
- Interaction Mechanism :
- Therapeutic Potential: Unlike other APP ligands, this compound’s inhibition of Aβ generation is concentration-dependent, offering a novel therapeutic avenue .
Table 3: this compound vs. APP Ligands
| Feature | This compound | Other APP Ligands (e.g., Reelin) |
|---|---|---|
| Binding Site | Central extracellular domain | N-terminal domain |
| Aβ Modulation | Inhibits β-secretase cleavage | No direct inhibition reported |
| Therapeutic Target | Alzheimer’s disease | Not established |
Key Research Findings and Implications
- Circadian Rhythms : this compound-deficient (spon1−/−) mice exhibit disrupted free-running rhythms in darkness but adapt rapidly to light changes, indicating its role in intrinsic rhythm maintenance .
- Neural Development : this compound repels motor neurons via contact inhibition, a mechanism distinct from Slit1 or ALCAM .
- Disease Pathways : In atherosclerosis, this compound upregulation in vascular plaques enhances CREB activation and IL-6 production, promoting smooth muscle cell migration .
Preparation Methods
cDNA Synthesis and Domain Selection
The recombinant FS domain (V191-K434) of human this compound is amplified from a cDNA pool derived from human spleen, placenta, and liver poly(A)+ RNA. Reverse transcription PCR utilizes primers fs102f (5'-GAT GAT CCC GGG GTG ACT GAC AAA CCC ATC-3') and fs104r (5'-ATG ATG ACC GGT TTT CTC TTC TGG AGC CAG-3') to target the Ca²⁺-binding region while excluding non-conserved integrin-binding motifs. The choice of this domain ensures retention of glycosylation sites (e.g., N214) and disulfide bonds critical for tertiary structure.
Vector Construction and Transfection
Cloning into the pMT/BiP V5-HisA vector introduces N-terminal (RSPWPG) and C-terminal (TGHHHHHH) tags for secretion and purification. Transfection into Drosophila Schneider 2 (S2) cells leverages the metallothionein promoter for copper-inducible expression. Post-transfection selection with blasticidin (25 μg/mL) yields stable cell lines producing 22.7 kDa monomeric FS domain, as confirmed by size-exclusion chromatography.
Table 1: Recombinant FS Domain Production Parameters
| Parameter | Specification |
|---|---|
| Expression System | Drosophila S2 cells |
| Induction Method | 500 μM CuSO₄ for 72 hours |
| Yield | 30 mg/L culture supernatant |
| Purity (SDS-PAGE) | >95% |
| Glycosylation Status | N-linked glycan at N214 (Man₃GlcNAc₂) |
Native this compound Extraction from Osteoarthritic Cartilage
Tissue Homogenization and Buffer Optimization
Human osteoarthritic cartilage samples are pulverized in liquid nitrogen using a Freezer Mill, followed by protein extraction in Tris buffer (10 mM, pH 7.4) containing 0.2 M lithium bromide, 1% deoxycholate, 1% Triton X-100, and protease inhibitors. Lithium bromide enhances solubilization of heparin-binding domains while preserving thrombospondin type 1 repeat (TSR) activity. Centrifugation at 15,000 × g for 20 minutes removes insoluble collagen matrices.
Western Blot Validation
Electrophoresis under reducing conditions (10% SDS-PAGE) and transfer to nitrocellulose membranes enable detection using R4 polyclonal antibodies. Native this compound migrates at 134 kDa, with lower bands (95 kDa, 60 kDa) corresponding to proteolytic fragments. Catalase normalization ensures accurate quantification, revealing a 7-fold increase in this compound levels in osteoarthritic versus healthy cartilage.
Table 2: Native Extraction Efficiency
| Cartilage Source | This compound Concentration (μg/mg tissue) |
|---|---|
| Healthy Donor | 1.2 ± 0.3 |
| Osteoarthritic (Grade IV) | 8.5 ± 1.1* |
| P < 0.005 vs. healthy |
Proteolytic Processing of Full-Length this compound
Plasmin-Mediated Cleavage
Incubation with plasmin (0.5 U/mL, 37°C, 2 hours) generates a 95 kDa soluble fragment (V191-E846) lacking TSR5–6 domains. This processing enhances repulsive activity toward motor neurons by exposing the FS domain’s Ca²⁺-binding site.
Uncharacterized Protease Activity
An unidentified serine protease cleaves this compound between the FS domain and TSR1, producing 60 kDa (N-terminal) and 50 kDa (C-terminal) fragments. This cleavage modulates interactions with TGF-β1, increasing its active form by 2-fold in cartilage explants.
Table 3: Proteolytic Fragments and Functional Effects
| Fragment | Size (kDa) | Cleavage Site | Biological Activity |
|---|---|---|---|
| FL-FSpon | 134 | None | Dual adhesion/repulsion |
| FS-TSR1–4 | 95 | Arg656-Ser657 | Enhanced repulsion, TGF-β activation |
| FS Domain | 60 | Ser441-Thr442 | Growth cone collapse |
| TSR1–6 | 50 | Not determined | ECM binding |
Purification and Quality Control Techniques
Immobilized Metal Affinity Chromatography (IMAC)
The C-terminal hexahistidine tag enables purification on Ni-NTA resin (Qiagen) with imidazole gradient elution (20–250 mM). FS domain purity reaches 95% after two rounds of chromatography.
Crystallization and Structural Validation
Crystals of the FS domain grow in 0.2 M lithium sulfate, 25% PEG 3350, and 0.1 M HEPES (pH 7.5). X-ray diffraction at 1.95 Å resolution (PDB:3Q13) confirms Ca²⁺ coordination by Asp318 and Asp320, while MolProbity validation shows 98.7% Ramachandran favored residues.
Table 4: Crystallographic Data for FS Domain
| Parameter | Value |
|---|---|
| Space Group | P6₃22 |
| Unit Cell Dimensions | a = 78.2 Å, c = 135.9 Å |
| Resolution | 1.95 Å |
| Rwork/Rfree | 0.189/0.231 |
| Ca²⁺ Bond Length | 2.4 ± 0.1 Å |
Challenges and Methodological Considerations
Q & A
Q. What computational models predict this compound’s structural stability under pathogenic mutations (e.g., R345W)?
- Methodological Answer : Use molecular dynamics (MD) simulations in GROMACS or AMBER. Parameterize mutations with CHARMM36 force fields. Calculate free energy changes (ΔΔG) via alchemical free energy perturbation (FEP). Validate predictions with circular dichroism (CD) spectroscopy to detect α-helix disruption in recombinant mutants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
